2-(4-Chlorophenoxy)-5-nitrobenzoic acid
Description
2-(4-Chlorophenoxy)-5-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a 4-chlorophenoxy group at position 2 and a nitro (-NO₂) group at position 3.
Properties
Molecular Formula |
C13H8ClNO5 |
|---|---|
Molecular Weight |
293.66 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-5-nitrobenzoic acid |
InChI |
InChI=1S/C13H8ClNO5/c14-8-1-4-10(5-2-8)20-12-6-3-9(15(18)19)7-11(12)13(16)17/h1-7H,(H,16,17) |
InChI Key |
WEVXAYQQNCIIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- Electron-withdrawing effects : Nitro groups at C5 (meta to -COOH) enhance acidity compared to ortho-substituted analogs (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid) .
- Lipophilicity: The 4-chlorophenoxy group in the target compound increases membrane permeability compared to methyl or fluorine-substituted analogs .
- Steric effects : Bulky substituents (e.g., pentanamido in 2-(5-chloropentanamido)-5-nitrobenzoic acid) reduce crystallinity but improve solubility in polar solvents .
Physicochemical Properties
Acidity and Solubility
- Target compound: The nitro group at C5 lowers the pKa of the carboxylic acid (~2.5–3.0), enhancing water solubility at physiological pH compared to non-nitro analogs .
- 4-Chloro-2-methyl-5-nitrobenzoic acid : Methyl substitution at C2 reduces acidity (pKa ~3.5–4.0), decreasing aqueous solubility but improving lipid bilayer penetration .
- 5-Chloro-4-fluoro-2-nitrobenzoic acid : Nitro at C2 creates steric clashes with the carboxylic acid, leading to lower solubility in polar solvents .
Thermal Stability
Nitro-substituted benzoic acids generally exhibit thermal stability up to 200°C. Chlorine and fluorine substituents further stabilize the aromatic ring against degradation .
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